molecular formula C28H26ClNO3S2 B11673535 (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11673535
M. Wt: 524.1 g/mol
InChI Key: QCLKFVNWCOLIMD-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent functionalization. Common synthetic methods include:

    Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its thiazolidinone core is particularly noteworthy for its potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H26ClNO3S2

Molecular Weight

524.1 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H26ClNO3S2/c1-18(2)23-11-9-19(3)15-25(23)33-14-13-32-24-12-10-21(29)16-20(24)17-26-27(31)30(28(34)35-26)22-7-5-4-6-8-22/h4-12,15-18H,13-14H2,1-3H3/b26-17-

InChI Key

QCLKFVNWCOLIMD-ONUIUJJFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.